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Abstract
Vellosimine, a sarpagine indole alkaloid, possesses a complex pentacyclic structure with

multiple stereocenters, making its stereochemistry a critical aspect of its chemical identity and

biological activity. This technical guide provides a comprehensive overview of the

stereochemistry and absolute configuration of vellosimine, drawing upon data from

enantioselective total synthesis, chiroptical measurements, and advanced spectroscopic

techniques. Detailed experimental protocols for key stereochemical determinations are

provided, and logical workflows for establishing the absolute configuration are visualized.

Introduction
Vellosimine is a naturally occurring monoterpenoid indole alkaloid isolated from various plant

species, including Geissospermum vellosii. Its intricate molecular architecture, characterized by

a rigid indole-fused azabicyclo[3.3.1]nonane core, has made it a compelling target for synthetic

chemists and a subject of interest for medicinal chemists. The precise three-dimensional

arrangement of its atoms—its stereochemistry—is fundamental to its interaction with biological

targets. This document serves as a detailed resource on the elucidation and confirmation of the

stereochemical features of vellosimine.
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Vellosimine exists as a pair of enantiomers, (+)-vellosimine and (-)-vellosimine. The

absolute configuration of the naturally occurring enantiomer has been determined to be (+)-

vellosimine. This was unequivocally established through enantiospecific total synthesis,

starting from chiral precursors of known absolute configuration, such as D-(+)-tryptophan. The

IUPAC name for (+)-vellosimine, which systematically describes its absolute stereochemistry,

is (1S,12S,13R,14R,15E)-15-ethylidene-3,17-

diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carbaldehyde[1].

The synthesis of (-)-vellosimine has also been achieved, confirming its enantiomeric

relationship with the natural product. The physical properties of enantiomers are identical,

except for their interaction with plane-polarized light.

Quantitative Chiroptical Data
The primary quantitative measure of the stereochemistry of vellosimine is its specific optical

rotation. This property is a direct consequence of the molecule's chirality and is a crucial

parameter for characterizing and differentiating its enantiomers.

Enantiomer
Specific
Rotation
([α]D)

Concentrati
on (c)

Solvent
Temperatur
e (°C)

Reference

(-)-

Vellosimine
-42°

0.93 g/100

mL
N/A 20 [2]

(+)-

Vellosimine

+42°

(inferred)
N/A N/A N/A

Note: The specific rotation for (+)-vellosimine is inferred based on the principle that

enantiomers have equal and opposite optical rotations. While specific values for (+)-

vellosimine have been reported in the context of synthetic efforts, the value for the closely

related derivative, (+)-Na-methyl-16-epipericyclivine, is [α]D +22.8 (c 0.50, CHCl3)[3].

Experimental Determination of Stereochemistry
The determination of vellosimine's stereochemistry relies on a combination of techniques, with

total synthesis being the cornerstone. Advanced spectroscopic methods provide crucial data on
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the relative stereochemistry of the molecule.

Enantioselective Total Synthesis
The absolute configuration of (+)-vellosimine was definitively established through its

enantiospecific total synthesis from D-(+)-tryptophan methyl ester. Key stereochemistry-

defining steps in these syntheses include the asymmetric Pictet-Spengler reaction and

stereocontrolled Dieckmann cyclization[3]. The logical workflow for this determination is

outlined below.
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Logical Workflow for Absolute Configuration Determination of (+)-Vellosimine

Known Chiral Precursor
(D-(+)-Tryptophan)

Asymmetric Pictet-Spengler Reaction

Sets initial stereocenters

Stereocontrolled Dieckmann Cyclization

Maintains stereochemical integrity

Multi-step Synthesis

Synthetic (+)-Vellosimine

Comparison with Natural Vellosimine
(Spectroscopic Data, Optical Rotation)

Established Absolute Configuration
of (+)-Vellosimine

Confirmation

Click to download full resolution via product page

Caption: Workflow for establishing the absolute configuration of (+)-vellosimine.

A representative experimental protocol for a key step in the synthesis of the vellosimine core

is the Fischer indolization.
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Experimental Protocol: Fischer Indolization for Vellosimine Synthesis[2]

Reaction Setup: A solution of the precursor diketone (e.g., (±)-(E)-3-Ethylidenetetrahydro-2H-

2,6-methanoquinolizine-1,7-(6H,8H)-dione, 40 mg, 0.195 mmol) is prepared in dry ethanol

(2.0 mL).

Reagent Addition: The corresponding phenylhydrazine (free base or hydrochloride salt, 2.5

equivalents) is added to the solution.

Reflux: The reaction mixture is refluxed overnight under an inert atmosphere.

Workup: The mixture is cooled to room temperature, and the solvent is removed under

reduced pressure.

Cyclization: The residue is redissolved in dry methanol (2.5 mL), followed by the slow

addition of acetyl chloride (0.17 mL). The reaction mixture is then refluxed overnight.

Purification: After cooling, the product is purified by column chromatography to yield the

vellosimine core.

X-ray Crystallography
While a crystal structure for vellosimine itself is not readily available in the public domain, X-

ray crystallographic data for closely related synthetic intermediates have been deposited. For

instance, the synthesis of (+)-N-methylvellosimine, a close derivative, involved the

characterization of an intermediate by X-ray crystallography (CCDC deposition number:

2263251), which provides definitive proof of the relative and absolute stereochemistry of the

core structure.

Experimental Protocol: Single Crystal X-ray Diffraction (General)

Crystal Growth: Single crystals of the analyte are grown by slow evaporation of a suitable

solvent, vapor diffusion, or cooling of a saturated solution.

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a

monochromatic X-ray beam. Diffraction data are collected using a detector as the crystal is

rotated.
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Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell

dimensions and the electron density map of the molecule. The structure is then solved and

refined to obtain the precise atomic coordinates, from which the absolute configuration can

be determined (often using the Flack parameter).

NMR Spectroscopy: NOE Analysis
Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique for determining

the spatial proximity of atoms within a molecule, which is crucial for establishing relative

stereochemistry. In the context of vellosimine and its synthetic precursors, NOESY (Nuclear

Overhauser Effect Spectroscopy) experiments have been used to confirm the stereochemical

relationships between key protons. For example, in a pentacyclic intermediate for sarpagine

alkaloids, NOESY correlations between H-16, H-14, and H-15 were used to establish the β-

orientation of H-16[4].
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NOESY Experimental Workflow

Sample Preparation
(Vellosimine in deuterated solvent)

2D NOESY NMR Experiment

Data Processing and Analysis

Identification of Cross-Peaks

Correlation of Cross-Peaks to Proton Pairs

Determination of Spatial Proximity
(Protons < 5 Å apart)

Elucidation of Relative Stereochemistry

Click to download full resolution via product page

Caption: Workflow for NOESY-based stereochemical analysis.

Experimental Protocol: 2D NOESY (General)

Sample Preparation: A solution of the purified compound is prepared in a deuterated solvent

(e.g., CDCl3, acetone-d6) at an appropriate concentration for NMR analysis.
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Acquisition: A 2D NOESY pulse sequence is run on a high-field NMR spectrometer. The

mixing time is a critical parameter and is optimized to allow for the buildup of NOE signals.

Processing: The acquired free induction decay (FID) is processed using appropriate

software, involving Fourier transformation in both dimensions, phase correction, and

baseline correction.

Analysis: The resulting 2D spectrum is analyzed for cross-peaks that are not on the diagonal.

The presence of a cross-peak between two proton signals indicates that these protons are

close in space. The intensity of the cross-peak is inversely proportional to the sixth power of

the distance between the protons.

Conclusion
The stereochemistry of vellosimine has been rigorously established through a combination of

enantioselective total synthesis, chiroptical measurements, and advanced spectroscopic

techniques. The absolute configuration of the natural (+)-enantiomer is (1S,12S,13R,14R,15E),

a conclusion firmly supported by its synthesis from D-(+)-tryptophan. The availability of detailed

experimental protocols for key stereochemical determinations provides researchers with the

necessary tools to synthesize and characterize vellosimine and its analogs with high

stereocontrol. This in-depth understanding of vellosimine's three-dimensional structure is

paramount for its further investigation in the fields of medicinal chemistry and drug

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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